molecular formula C16H14ClFN2O3 B2858870 5-chloro-N-(2-fluorophenyl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide CAS No. 1903237-65-9

5-chloro-N-(2-fluorophenyl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide

Cat. No.: B2858870
CAS No.: 1903237-65-9
M. Wt: 336.75
InChI Key: NHVNJWXJHADYTF-UHFFFAOYSA-N
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Description

5-chloro-N-(2-fluorophenyl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of nicotinamides It is characterized by the presence of a chloro group, a fluorophenyl group, and a tetrahydrofuran-3-yl-oxy group attached to a nicotinamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2-fluorophenyl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloronicotinic acid, 2-fluoroaniline, and tetrahydrofuran.

    Formation of Intermediate: The first step involves the formation of an intermediate by reacting 5-chloronicotinic acid with 2-fluoroaniline under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Cyclization: The intermediate is then subjected to cyclization with tetrahydrofuran in the presence of a catalyst, such as palladium on carbon, to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(2-fluorophenyl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted nicotinamides.

Scientific Research Applications

5-chloro-N-(2-fluorophenyl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer and inflammatory disorders.

    Pharmacology: The compound is investigated for its interactions with biological targets, such as enzymes and receptors.

    Chemical Biology: It is used as a tool compound to study biological pathways and mechanisms.

    Industrial Applications: The compound may have applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-N-(2-fluorophenyl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular processes. The exact pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-N-(2-fluorophenyl)nicotinamide: Lacks the tetrahydrofuran-3-yl-oxy group.

    N-(2-fluorophenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide: Lacks the chloro group.

    5-chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinamide: Lacks the fluorophenyl group.

Uniqueness

5-chloro-N-(2-fluorophenyl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide is unique due to the presence of all three functional groups (chloro, fluorophenyl, and tetrahydrofuran-3-yl-oxy) attached to the nicotinamide core. This combination of groups can result in distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

5-chloro-N-(2-fluorophenyl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFN2O3/c17-12-7-10(8-19-16(12)23-11-5-6-22-9-11)15(21)20-14-4-2-1-3-13(14)18/h1-4,7-8,11H,5-6,9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHVNJWXJHADYTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=C(C=C(C=N2)C(=O)NC3=CC=CC=C3F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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